molecular formula C8H8O4S B13770330 ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid CAS No. 63905-80-6

((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid

Cat. No.: B13770330
CAS No.: 63905-80-6
M. Wt: 200.21 g/mol
InChI Key: XLWKTDSFCJIEQG-UHFFFAOYSA-N
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Description

((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid: is an organic compound with the molecular formula C8H8O4S It is characterized by a cyclohexene ring substituted with two oxo groups and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid typically involves the reaction of 3-cyclohexene-1-thiol with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group attacks the anhydride, followed by ring opening and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used in the development of drugs or as a probe in biochemical studies .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is unique due to its combination of a cyclohexene ring and a thioacetic acid moiety.

Properties

CAS No.

63905-80-6

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

2-(2,5-dioxocyclohex-3-en-1-yl)sulfanylacetic acid

InChI

InChI=1S/C8H8O4S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-2,7H,3-4H2,(H,11,12)

InChI Key

XLWKTDSFCJIEQG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=CC1=O)SCC(=O)O

Origin of Product

United States

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